molecular formula C16H14N2O B12136183 2-methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole

2-methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole

Cat. No.: B12136183
M. Wt: 250.29 g/mol
InChI Key: UYZVOPIGTXEIER-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a benzodiazole ring substituted with a methyl group at the second position and a 4-methylbenzoyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole typically involves the condensation of 2-methylbenzoyl chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the benzodiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown potential as an inhibitor of bacterial and fungal growth.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells and reduce inflammation.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation. By inhibiting key enzymes and receptors, it can reduce inflammation and inhibit the growth of cancer cells.

Comparison with Similar Compounds

2-Methyl-1-(4-methylbenzoyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzimidazole: Similar in structure but lacks the 4-methylbenzoyl group. Benzimidazole is known for its broad-spectrum antimicrobial activity.

    Benzoxazole: Contains an oxygen atom in the ring instead of nitrogen. Benzoxazole derivatives are known for their antifungal and anticancer properties.

    Thiazole: Contains a sulfur atom in the ring. Thiazole derivatives are known for their antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(2-methylbenzimidazol-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)16(19)18-12(2)17-14-5-3-4-6-15(14)18/h3-10H,1-2H3

InChI Key

UYZVOPIGTXEIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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